Boc-Orn(N)-OH

Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection

Choose Boc-Orn(N3)-OH (CAS 763139-35-1) for unmatched versatility in peptide engineering. Unlike Boc-Orn-OH or Fmoc-Orn(Boc)-OH, its unique δ-azide moiety serves as a bioorthogonal 'click' handle, enabling direct on-resin CuAAC stapling, SPAAC fluorophore conjugation, and precise ADC payload attachment without extra deprotection steps. Fully compatible with Boc-SPPS, the azide remains inert to TFA/HF cleavage, delivering high-purity, sequence-defined conjugates. Essential for drug discovery labs requiring proteolytically stable, cell-permeable peptides and homogeneous ADCs.

Molecular Formula C10H18N4O4*C6H13N
Molecular Weight 258,27*99,18 g/mole
CAS No. 763139-35-1
Cat. No. B613662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Orn(N)-OH
CAS763139-35-1
Synonyms(S)-Boc-2-amino-5-azido-pentanoic acid CHA salt; (S)-2-t-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine; N-alpha-t-Butyloxycarbonyl-delta-azido-L-norvaline; Boc-Orn(N3)*CHA
Molecular FormulaC10H18N4O4*C6H13N
Molecular Weight258,27*99,18 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Orn(N3)-OH (CAS 763139-35-1): A Dual-Protected Azido Ornithine Building Block for Orthogonal Peptide Functionalization


Boc-Orn(N3)-OH (CAS 763139-35-1), also referred to as Nα-Boc-Nδ-azido-L-ornithine cyclohexylammonium salt , is a specialized, orthogonally protected amino acid derivative . Its structure features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amine and a bioorthogonal azide moiety on the δ-side-chain amine . This configuration enables selective, sequential deprotection and site-specific chemical modification of peptides .

Why a Generic Ornithine Derivative Cannot Substitute for Boc-Orn(N3)-OH in Advanced Peptide Design


Substituting Boc-Orn(N3)-OH with a simpler ornithine derivative, such as Boc-Orn-OH or Fmoc-Orn(Boc)-OH, fundamentally fails in applications requiring orthogonal, post-synthetic functionalization [1]. While alternative compounds like Boc-Orn(Fmoc)-OH or Boc-Orn(Alloc)-OH provide a second amine handle, their protecting groups (Fmoc, Alloc) are not inherently 'clickable' and demand additional deprotection and activation steps, which can reduce overall yield and introduce sequence liabilities . The azide moiety on Boc-Orn(N3)-OH is a unique, bioorthogonal chemical reporter that enables direct, high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) on the intact, resin-bound peptide .

Quantitative Differentiation of Boc-Orn(N3)-OH from Analogous Orthogonally Protected Ornithine Derivatives


1. Orthogonal Protection: Boc Stability Enables Complete Fmoc-Based SPPS Compatibility, Unlike Fmoc-Orn(N3)-OH

In standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS), the α-amine of Fmoc-Orn(N3)-OH would be prematurely deprotected during piperidine-mediated Fmoc removal cycles, rendering it incompatible with standard Fmoc-SPPS workflows without extensive re-optimization [1]. In contrast, the Boc group on Boc-Orn(N3)-OH is completely stable to piperidine, allowing for its seamless incorporation into a growing Fmoc-peptide chain without any alteration to standard protocols .

Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection

2. Bioorthogonal Handle: Azide Enables Click Chemistry, a Functional Gap Not Addressed by Boc-Orn(Fmoc)-OH

While Boc-Orn(Fmoc)-OH provides a second amine for post-synthetic modification, it requires an additional deprotection step (piperidine) to reveal the free amine, which is then typically activated (e.g., as an NHS ester) for conjugation—a multi-step process that can be low-yielding . Boc-Orn(N3)-OH provides an azide handle that can undergo a single-step, high-yielding CuAAC 'click' reaction directly on the resin-bound peptide, as demonstrated in peptide stapling protocols [1].

Click Chemistry Peptide Stapling Bioconjugation

3. Superior Handling and Storage: Cyclohexylammonium Salt Form Provides Defined Physical Properties, Contrasting Free Acid or Oily Derivatives

Boc-Orn(N3)-OH is supplied as a stable, crystalline cyclohexylammonium (CHA) salt with a defined melting point of 143.00 °C, enabling accurate weighing and reliable handling . In comparison, Boc-Orn(Alloc)-OH has a lower melting point of 125-127 °C, which may be more prone to clumping or degradation during storage . Many other azido amino acid derivatives are isolated as oils or low-melting solids, which are notoriously difficult to handle precisely and are more susceptible to decomposition.

Chemical Stability Storage Salt Form

4. High Purity and Quality Control: Consistently >98% Purity Across Multiple Suppliers, Ensuring Reproducibility

The compound is available from reputable suppliers with a guaranteed purity of >98% as determined by HPLC . In contrast, similar azido-ornithine derivatives like N3-D-Orn(Boc)-OH are often offered with a lower typical purity of 95% . This consistent high purity across multiple vendors for Boc-Orn(N3)-OH minimizes batch-to-batch variability and reduces the risk of side reactions in demanding synthetic sequences.

Quality Control Purity HPLC

Defined Application Scenarios for Boc-Orn(N3)-OH in Peptide-Based Research and Development


Synthesis of Peptide Staples for Enhanced Proteolytic Stability

Boc-Orn(N3)-OH is the foundational building block for creating stapled peptides via a double-click approach. By incorporating two units of this azido-ornithine derivative into a peptide sequence on resin, a rigid, hydrocarbon 'staple' can be formed through an on-resin CuAAC reaction with a bis-alkyne linker. This staple covalently constrains the peptide's secondary structure, significantly enhancing its proteolytic stability and cell permeability for drug discovery applications [1].

Site-Specific Conjugation for Fluorescent Peptide Probes and Imaging Agents

The azide group of Boc-Orn(N3)-OH acts as a unique, bioorthogonal chemical 'tag' within a peptide sequence. Following peptide assembly and cleavage from the resin, this azide can be chemoselectively conjugated to a strained alkyne-functionalized fluorophore (e.g., DBCO-Cy5) via SPAAC click chemistry. This provides a clean, high-yielding method to generate fluorescent peptide probes for in vitro binding assays, cellular uptake studies, and in vivo imaging, without the need for additional protecting group manipulations .

Development of Antibody-Drug Conjugates (ADCs) with a Non-Canonical Amino Acid Linker

Boc-Orn(N3)-OH can be incorporated into a peptide-based linker for Antibody-Drug Conjugates (ADCs). The azide moiety on the ornithine side chain serves as a specific attachment point for a cytotoxic payload using click chemistry, while the orthogonal Boc protection allows for precise control over peptide chain elongation and subsequent conjugation to the antibody. This strategy enables the construction of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical parameter for therapeutic efficacy and safety .

Boc-SPPS of Long and Difficult Peptide Sequences

For researchers utilizing Boc-based SPPS, often required for synthesizing long, aggregation-prone, or C-terminally modified peptides, Boc-Orn(N3)-OH is a fully compatible and valuable building block. Its Boc α-amine protection is stable to the TFA deprotection conditions used in each synthesis cycle, and the azide group is inert to both TFA and the HF used for final cleavage from the resin . This allows for the efficient synthesis of complex, azide-containing peptides that are inaccessible by Fmoc-SPPS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Orn(N)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.